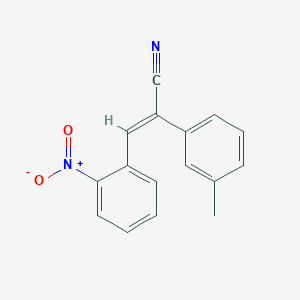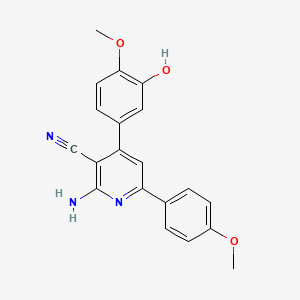![molecular formula C21H19N3O2 B5312435 3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312435.png)
3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the quinazolinone family and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. In vivo studies have also shown that the compound can inhibit tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of using 3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone in lab experiments is its ability to selectively target cancer cells. This compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability.
将来の方向性
There are several future directions for research on 3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of research is the investigation of the compound's potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
合成法
The synthesis of 3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone involves the condensation of 2-(2-methyl-1H-indol-3-yl)acetaldehyde with 3-amino-2-hydroxypropyl vinyl ketone. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and yields the desired compound in good yields.
科学的研究の応用
3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential use as a fluorescent probe for imaging applications.
特性
IUPAC Name |
3-(2-hydroxyethyl)-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-15(16-6-2-4-8-18(16)22-14)10-11-20-23-19-9-5-3-7-17(19)21(26)24(20)12-13-25/h2-11,22,25H,12-13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUBOZBRAPZKDO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[3-(3-methoxyphenoxy)-1-azetidinyl]methyl}phenyl)ethanamine](/img/structure/B5312365.png)


![6-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5312394.png)
![7-[(2,3-dichlorophenyl)sulfonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5312395.png)

![4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol](/img/structure/B5312406.png)


![1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B5312420.png)
![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5312425.png)
![2-[5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5312427.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5312430.png)